molecular formula C10H10F2O3 B1422428 2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde CAS No. 1184531-70-1

2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde

Cat. No.: B1422428
CAS No.: 1184531-70-1
M. Wt: 216.18 g/mol
InChI Key: YXDGOMZWDGICMQ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,2-difluoroethanol with a suitable benzaldehyde precursor in the presence of a base and a sulfonyl chloride or sulfonic anhydride . The reaction conditions often require an organic solvent and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 2-(2,2-Difluoroethoxy)-3-methoxybenzoic acid.

    Reduction: 2-(2,2-Difluoroethoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This can lead to modulation of enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethoxy)-3-methoxybenzaldehyde is unique due to the combination of its difluoroethoxy and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-8-4-2-3-7(5-13)10(8)15-6-9(11)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDGOMZWDGICMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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